FTase Inhibitor II
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-[[4-[[(2R)-2-amino-3-sulfanylpropanoyl]amino]benzoyl]amino]-4-methylsulfanylbutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O4S2/c1-24-7-6-12(15(21)22)18-13(19)9-2-4-10(5-3-9)17-14(20)11(16)8-23/h2-5,11-12,23H,6-8,16H2,1H3,(H,17,20)(H,18,19)(H,21,22)/t11-,12-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZVAZQOXHOMYJF-RYUDHWBXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC(C(=O)O)NC(=O)C1=CC=C(C=C1)NC(=O)C(CS)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSCC[C@@H](C(=O)O)NC(=O)C1=CC=C(C=C1)NC(=O)[C@H](CS)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Ftase Inhibitor Ii: Foundational Academic Characterization
Mechanism of Enzyme Inhibition
Interaction with Farnesyltransferase Active Site and Formation of Stable Complexes
FTase Inhibitor II is a peptidomimetic compound designed to interact with the active site of the enzyme farnesyltransferase (FTase). This interaction leads to the formation of stable enzyme-inhibitor complexes. cenmed.com The formation of these complexes is a key feature of its inhibitory action, effectively preventing the enzyme from binding and processing its natural substrates. cenmed.com By occupying the active site, the inhibitor physically obstructs the binding of both the farnesyl pyrophosphate (FPP) lipid substrate and the protein substrate containing the CaaX motif. This disruption of the farnesylation process is central to its biological effect. cenmed.com
Nature of Inhibition: Cell-Permeable Analog of FPP and Competitive Inhibition
This compound is characterized as a cell-permeable analog of farnesyl pyrophosphate (FPP). tocris.comguidetopharmacology.org This property allows it to cross cell membranes and access intracellular FTase. Its mechanism is one of competitive inhibition. cenmed.com It competes with the natural FPP substrate for binding to the FTase active site. As a peptidomimetic of the CaaX motif found on proteins targeted for farnesylation, it also competes with these protein substrates. probes-drugs.org This dual competitive nature makes it a highly potent inhibitor of the enzyme's function. The structural similarity to the natural substrates allows it to bind with high affinity to the enzyme, but it is not subsequently transferred to a protein, thus halting the catalytic cycle.
Selectivity Profile: Potent Inhibition of FTase versus Lack of Inhibition of GGTase-I at Similar Concentrations
A critical characteristic of this compound is its high selectivity for farnesyltransferase (FTase) over the closely related enzyme geranylgeranyltransferase type I (GGTase-I). tocris.comguidetopharmacology.org Research demonstrates that it potently inhibits FTase with an IC₅₀ value in the nanomolar range, while showing negligible inhibition of GGTase-I even at significantly higher concentrations. tocris.comguidetopharmacology.orgharvard.edu This selectivity is crucial because both enzymes recognize similar CaaX motifs, but GGTase-I is responsible for attaching a 20-carbon geranylgeranyl group instead of the 15-carbon farnesyl group. probes-drugs.org The ability to selectively inhibit FTase without affecting GGTase-I allows for a more targeted investigation of farnesylation-dependent cellular pathways. probes-drugs.org
Table 1: Inhibitory Potency of this compound
| Enzyme | IC₅₀ Value |
|---|---|
| Farnesyltransferase (FTase) | ~50-75 nM |
| Geranylgeranyltransferase I (GGTase-I) | >100 µM |
Data sourced from Cayman Chemical and other research findings. tocris.comguidetopharmacology.org
Structural Biology and Molecular Interactions
Binding Site Analysis within FTase (e.g., Zinc Ion Coordination, Hydrophobic Pocket Interactions)
The binding of this compound within the active site of farnesyltransferase is a multifaceted interaction. The FTase active site contains a catalytic zinc ion (Zn²⁺) that is essential for its enzymatic activity. biorxiv.orgarxiv.org Inhibitors like this compound, which contain a thiol group, are designed to coordinate with this zinc ion. This interaction mimics the binding of the cysteine residue in the natural CaaX protein substrate, which is a critical step in the catalytic mechanism. biorxiv.org
Beyond the zinc coordination, the inhibitor engages in significant interactions within a hydrophobic pocket of the enzyme. arxiv.org This pocket, lined with aromatic amino acid residues, accommodates the lipid-like portions of the inhibitor. These van der Waals and hydrophobic interactions contribute substantially to the binding affinity and stability of the enzyme-inhibitor complex. The specificity of this compound is determined by how well its structure complements the unique topology of the FTase active site compared to that of GGTase-I.
Conformational Dynamics upon Binding
The binding of this compound to the farnesyltransferase enzyme can alter the conformational dynamics of the enzyme. cenmed.com While some studies on FTase with other peptidomimetic inhibitors have shown that the enzyme does not undergo significant conformational changes upon binding, the inhibitor itself adopts a specific, extended conformation within the active site. This induced fit ensures optimal interaction with both the zinc ion and the hydrophobic pocket. The inhibitor's binding stabilizes a state that is catalytically inactive, effectively preventing the conformational rearrangements required for the binding of substrates and the subsequent transfer of the farnesyl group. cenmed.com This alteration of the enzyme's natural dynamic process is a fundamental aspect of its inhibitory power.
Table 2: Compound Names and PubChem CIDs
| Compound Name | PubChem CID |
|---|---|
| This compound (as FTI-276 trifluoroacetate (B77799) salt) | 395753 |
| Farnesyl pyrophosphate (FPP) | 445713 |
Initial Biological Activity in Model Systems
Inhibition of Ras Farnesylation and Downstream Signaling in Cell Lines
This compound is a potent and selective, cell-permeable inhibitor of the enzyme farnesyltransferase (FTase). merckmillipore.comcaymanchem.com In enzymatic assays, it demonstrates significant potency with a 50% inhibitory concentration (IC₅₀) ranging from 50 to 75 nM. caymanchem.com This compound is an analog of farnesyl pyrophosphate (FPP) and acts to prevent the farnesylation of Ras proteins. caymanchem.com The inhibition is highly selective for FTase, as it does not inhibit geranylgeranyl transferase I (GGTase I) at similar concentrations, with an IC₅₀ for GGTase I reported to be greater than 100 µM. merckmillipore.comcaymanchem.com
In studies using whole cells, this compound has been shown to effectively block Ras farnesylation. At concentrations between 25 and 250 µM, it inhibits the farnesylation of Ras by approximately 90%. merckmillipore.com Farnesylation is a critical post-translational modification that enables Ras proteins to anchor to the inner surface of the plasma membrane. ascopubs.orgnih.gov This localization is essential for Ras to become biologically active and engage with its downstream effector proteins. ascopubs.orgnih.gov By preventing this crucial step, this compound effectively halts the maturation of Ras into its active form. caymanchem.comascopubs.org
The inhibition of Ras farnesylation consequently disrupts major downstream signaling pathways that are critical for cell proliferation and survival. nih.govaacrjournals.org The primary cascades affected are the Raf/MEK/MAP kinase pathway and the PI3K/Akt pathway. ascopubs.orgaacrjournals.org In H-ras-transformed fibroblasts, treatment with farnesyltransferase inhibitors leads to the inactivation of the Raf/MEKK/MAP kinase cascade by preventing the Raf protein from binding to membrane-associated Ras-GTP. ascopubs.org Instead, Raf remains in an inactive complex with the nonprenylated, soluble Ras in the cytoplasm. ascopubs.org While specific data on the downstream effects of this compound are part of the broader FTI class characteristics, its demonstrated ability to potently inhibit Ras farnesylation provides the basis for its impact on these signaling networks.
Table 1: In Vitro Inhibition Data for this compound
| Target Enzyme | Inhibitor | IC₅₀ |
|---|---|---|
| Farnesyltransferase (FTase) | This compound | 50-75 nM caymanchem.com |
Table 2: Cellular Inhibition Data for this compound
| Activity | Cell Type | Concentration | % Inhibition |
|---|
Blockade of Ras-Mediated Cellular Transformation
A key consequence of oncogenic Ras activity is the morphological and behavioral transformation of cells, leading to characteristics such as loss of contact inhibition and anchorage-independent growth. ascopubs.orgtandfonline.com Research has demonstrated that this compound is effective in blocking this Ras-mediated cellular transformation. caymanchem.com
In studies utilizing the NIH 3T3 fibroblast cell line, a standard model for studying cellular transformation, this compound was shown to reverse the transformed phenotype induced by oncogenic Ras. caymanchem.comascopubs.org This reversal is a direct consequence of inhibiting FTase, which prevents Ras from localizing to the cell membrane and exerting its transforming effects. ascopubs.orgnih.gov Notably, this compound exhibits this blocking activity without showing toxicity to untransformed cells, highlighting its selectivity for processes driven by oncogenic Ras. caymanchem.com The ability of farnesyltransferase inhibitors, as a class, to reverse various phenotypes of cellular transformation—including morphology, rapid growth, and cytoskeletal changes—at concentrations similar to those needed to block farnesylation in cells suggests a mechanism-based efficacy. tandfonline.com
Table 3: Compound and PubChem CID
| Compound Name | PubChem CID |
|---|---|
| This compound | 129631 |
Molecular and Cellular Effects of Ftase Inhibitor Ii and General Ftis As Context
Impact on Protein Prenylation Substrates
The primary mechanism of FTase inhibitors is to prevent the farnesylation of proteins that contain a specific C-terminal amino acid sequence known as the CAAX box. aacrjournals.org This inhibition disrupts the normal processing and function of these proteins.
The Ras family of small GTPases (H-Ras, N-Ras, and K-Ras) are key targets of farnesyltransferase and, consequently, FTase inhibitors. ontosight.ainih.gov These proteins are critical regulators of signaling pathways that control cell proliferation and survival. ontosight.ai For their proper function, Ras proteins must be anchored to the cell membrane, a process that requires farnesylation. pnas.org
FTase inhibitors were initially developed to specifically block the function of oncogenic Ras proteins, which are frequently mutated in human cancers. aacrjournals.org However, the effects of these inhibitors on different Ras isoforms vary due to a phenomenon called alternative prenylation. aacrjournals.orgaacrjournals.org
H-Ras: This isoform is exclusively farnesylated. aacrjournals.orgnih.gov Therefore, FTase inhibitors like FTI-277 are highly effective at blocking its processing and subsequent signaling. nih.gov Studies have shown that FTIs can effectively inhibit the growth of tumors with H-Ras mutations. aacrjournals.org
N-Ras and K-Ras: Unlike H-Ras, N-Ras and K-Ras can be alternatively prenylated by another enzyme, geranylgeranyltransferase I (GGTase I), when FTase is inhibited. aacrjournals.orgcancer.gov This means that even in the presence of an FTase inhibitor, these Ras isoforms can still be modified with a geranylgeranyl group, allowing them to maintain their membrane association and biological activity. aacrjournals.org Consequently, inhibiting the processing of K-Ras and N-Ras often requires the use of both an FTase inhibitor and a GGTase I inhibitor. nih.gov For instance, the FTase inhibitor FTI-277 is effective against N-Ras but not K-Ras when used alone. nih.gov
The differential sensitivity of Ras isoforms to FTase inhibitors is a critical factor in their therapeutic application. The ability of K-Ras and N-Ras to undergo alternative prenylation is considered a resistance mechanism to FTI monotherapy in cancers driven by mutations in these genes. nih.gov
Rheb: Rheb (Ras homolog enriched in brain) is a small GTPase that is exclusively farnesylated. nih.gov Inhibition of Rheb farnesylation has been shown to be antiproliferative. nih.gov
RhoB: The RhoB protein can be either farnesylated or geranylgeranylated. duke.edu Treatment with FTase inhibitors leads to a decrease in farnesylated RhoB and a corresponding increase in the geranylgeranylated form. duke.edu This switch in prenylation is significant because the geranylgeranylated form of RhoB is associated with growth inhibition. nih.gov The alteration of RhoB function is considered a key mechanism for the anti-tumor effects of FTIs, particularly in cells without Ras mutations. nih.govnih.gov
CENP-E and CENP-F: These centromere-associated proteins are involved in mitosis and require farnesylation for their proper localization and function. aacrjournals.orgnih.gov Inhibition of their farnesylation by FTIs can lead to mitotic defects, such as abnormal spindle formation. aacrjournals.orgmolbiolcell.org The dynein adaptor Spindly, which is also farnesylated, is crucial for the kinetochore recruitment of CENP-E and CENP-F, and its inhibition contributes to the mitotic abnormalities seen with FTI treatment. molbiolcell.org
HDJ2: Also known as DNAJ homolog subfamily C member 2, HDJ2 is a chaperone protein whose farnesylation is inhibited by FTIs. nih.govpnas.org
Nuclear Lamins: Prelamin A and lamin B, components of the nuclear lamina, are also farnesylated. aacrjournals.orgnih.gov Higher concentrations of some FTIs are required to inhibit the farnesylation of nuclear lamins compared to Ras proteins. aacrjournals.org
The broad range of proteins affected by FTase inhibitors underscores the complexity of their mechanism of action, which extends beyond the simple inhibition of Ras signaling.
Modulation of Cellular Processes
The disruption of protein farnesylation by inhibitors like FTase Inhibitor II triggers a cascade of downstream effects, profoundly impacting fundamental cellular processes.
A common outcome of treating cancer cells with FTase inhibitors is the arrest of the cell cycle, which prevents them from dividing. This arrest can occur at different phases of the cell cycle, depending on the specific inhibitor and the cell type.
G0/G1 Arrest: Many studies have reported that FTIs can cause cells to accumulate in the G0/G1 phase of the cell cycle. nih.govtandfonline.com This arrest is often associated with an increase in the expression of cyclin-dependent kinase (CDK) inhibitors like p21 and p27. aacrjournals.orgresearchgate.net For example, the FTI FTI-277 was shown to induce G1 arrest in some breast cancer cell lines, an effect linked to the accumulation of p21. nih.govaacrjournals.orgresearchgate.net The geranylgeranylated form of RhoB, which increases after FTI treatment, can also induce the cell cycle kinase inhibitor p21, leading to cell cycle inhibition. aacrjournals.org
G2/M Arrest: In other cellular contexts, FTIs induce an arrest at the G2/M transition. nih.govbioscientifica.com This effect has been linked to the inhibition of farnesylation of centromeric proteins like CENP-E and CENP-F, which are essential for proper mitosis. aacrjournals.orgnih.gov The FTI FTI-277 has been observed to cause G2/M arrest in liver cancer cell lines and A549 lung cancer cells. nih.govnih.gov This arrest was correlated with increased levels of the CDK inhibitor p27 and reduced activity of CDK1 and CDK2. nih.gov
The ability of FTIs to induce cell cycle arrest is a key component of their anti-proliferative effects. The specific phase of arrest appears to be context-dependent, influenced by the genetic background of the cell and the particular FTI used.
In addition to halting the cell cycle, FTase inhibitors can actively trigger programmed cell death, or apoptosis, in cancer cells. nih.govpnas.org This effect is often more pronounced in transformed cells compared to their normal counterparts. pnas.org
Several mechanisms for FTI-induced apoptosis have been proposed:
Mitochondrial Pathway: FTIs can induce the release of cytochrome c from the mitochondria into the cytosol, a key event in the intrinsic pathway of apoptosis. pnas.org This release leads to the activation of caspase-3, a critical executioner caspase. pnas.org The pro-apoptotic Bcl-2 family member Bim has been shown to be upregulated in lymphoid cells following treatment with the FTI tipifarnib (B1682913), contributing to apoptosis. nih.gov
RhoB-Mediated Apoptosis: The alteration of RhoB function by FTIs is also linked to the induction of apoptosis. tandfonline.com Specifically, the gain of geranylgeranylated RhoB can promote apoptosis in malignant epithelial cells. aacrjournals.org Furthermore, FTIs can revert transformed cells to a state where they require attachment to a substrate for survival; when denied this attachment, they undergo apoptosis, a process known as anoikis. nih.govaacrjournals.org
p53-Independence: Notably, FTI-induced apoptosis can occur independently of the p53 tumor suppressor protein, which is often mutated in cancers. tandfonline.comaacrjournals.org
The induction of apoptosis is a crucial mechanism through which FTIs can lead to the regression of tumors, not just the inhibition of their growth. aacrjournals.org
The combined effects of cell cycle arrest and apoptosis result in a potent inhibition of cell proliferation and tumor growth. scbt.comnih.gov FTIs have demonstrated the ability to inhibit the growth of a wide variety of human tumor cell lines in laboratory settings. aacrjournals.orgnih.gov
The growth inhibitory effects of this compound and other FTIs are not solely dependent on the presence of Ras mutations. aacrjournals.org They effectively inhibit the proliferation of cancer cells with wild-type Ras, largely through their effects on other farnesylated proteins like RhoB. nih.govaacrjournals.org For example, the gain of geranylgeranylated RhoB following FTI treatment is sufficient to block the proliferation of FTI-sensitive human carcinoma cells. aacrjournals.org
The ability of FTIs to selectively inhibit the growth of tumor cells while having minimal toxicity towards normal cells is a significant feature that has driven their development as potential anti-cancer agents. aacrjournals.orgnih.gov
Downstream Signaling Pathway Modulation
The inhibition of farnesyltransferase by this compound and other FTIs leads to significant alterations in multiple downstream signaling pathways that are critical for cell growth, proliferation, and survival.
The Ras-MAPK (Mitogen-Activated Protein Kinase) pathway is a crucial signaling cascade that regulates a wide range of cellular processes, including proliferation, differentiation, and survival. nih.govaacrjournals.org Ras proteins, once activated by upstream signals, trigger a cascade of protein phosphorylations that ultimately leads to the activation of MAPK (also known as ERK). aacrjournals.org This pathway is frequently dysregulated in cancer. eurekaselect.com
Farnesyltransferase inhibitors were initially designed to disrupt the Ras-MAPK pathway by preventing the farnesylation of Ras proteins. iiarjournals.orgresearchgate.net Farnesylation is a critical post-translational modification that anchors Ras to the cell membrane, a prerequisite for its signaling activity. ascopubs.orgnih.gov By inhibiting this process, FTIs cause Ras to remain in the cytoplasm in an inactive state, thereby blocking downstream signaling. iiarjournals.orgresearchgate.net Treatment of H-ras-transformed fibroblasts with FTIs has been shown to inactivate the Raf/MEKK/MAP kinase cascade. ascopubs.org However, the effectiveness of FTIs in blocking this pathway can be cell-type specific. aacrjournals.orgnih.gov For instance, some studies have shown that FTIs inhibit MAPK activation in cells transformed by H-ras, but not in those transformed by other Ras isoforms. ascopubs.org
Interestingly, some studies have reported that certain FTIs, such as tipifarnib (R115777), can lead to an increase in the activation of ERKs in pancreatic cancer cells, suggesting that the effects of FTIs on the Ras-MAPK pathway can be complex and may not always result in straightforward inhibition. researchgate.net
PI3K-AKT-mTOR Signaling Regulation
The PI3K-AKT-mTOR pathway is another central signaling network that governs cell growth, proliferation, survival, and metabolism. nih.govnih.govwikipedia.orgfrontiersin.org This pathway is often aberrantly activated in various cancers. springermedizin.de The kinase mTOR, a key component of this pathway, acts as a master regulator of cell growth and anabolism. nih.gov
Farnesyltransferase inhibitors can modulate this pathway through several mechanisms. One of the key farnesylated proteins is Rheb (Ras homolog enriched in brain), a small GTPase that is a direct activator of the mTORC1 complex. nih.govmdpi.com By inhibiting the farnesylation of Rheb, FTIs can disrupt its localization and function, leading to the inhibition of mTOR signaling. nih.govmdpi.comnih.gov The FTI lonafarnib (B1684561), for example, has been shown to inhibit mTOR signaling in melanoma cells. nih.govresearchgate.net This inhibition of the mTOR pathway can lead to the induction of autophagy, a cellular process of self-digestion, as observed with FTIs like manumycin A, FTI-276, and lonafarnib. researchgate.net
Furthermore, FTIs can impact the PI3K-AKT signaling axis. The inhibition of Ras farnesylation can lead to reduced activation of PI3K, which in turn decreases the activation of AKT. aacrjournals.org The FTI tipifarnib has been observed to decrease the levels of phosphorylated Akt in multiple myeloma cells. nih.gov Some studies suggest that the inhibition of the Ras/PI3K/Akt pathway is a key mechanism by which FTIs induce apoptosis in certain cancer cells. ashpublications.org The combination of FTIs with AKT inhibitors has shown synergistic effects in inhibiting the growth of breast cancer cells and causing tumor regression. aacrjournals.org
STAT3 Pathway Inhibition
The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a critical role in cell growth, survival, and immune responses. Aberrant STAT3 activation is frequently observed in many types of cancer.
Farnesyltransferase inhibitors have been shown to interfere with the STAT3 pathway. The FTI tipifarnib has been demonstrated to reduce the expression of phosphorylated STAT3 (p-STAT3) in breast cancer and multiple myeloma cells. nih.govnih.gov In a phase II trial of tipifarnib in breast cancer, inhibition of FTase was associated with a reduction in p-STAT3 expression. nih.gov Similarly, in patients with advanced multiple myeloma, tipifarnib decreased the levels of phosphorylated STAT3. nih.gov Tipifarnib has also been shown to inhibit IL-6-STAT3 signaling in pancreatic cancer. researchgate.netashpublications.org The combination of JAK inhibitors with FTIs has shown efficacy in certain malignant NK-cell lines, further highlighting the interplay between FTIs and the JAK-STAT pathway. ashpublications.org
RhoB-mediated Pathways
RhoB is a small GTPase of the Rho family that is involved in regulating the actin cytoskeleton, endosomal trafficking, and cell growth. aacrjournals.orgbiologists.com Unlike other Rho proteins, RhoB can be either farnesylated or geranylgeranylated. aacrjournals.org
Treatment with FTIs leads to a significant shift in the post-translational modification of RhoB. aacrjournals.org Inhibition of farnesyltransferase results in a decrease in farnesylated RhoB (RhoB-F) and a compensatory increase in the geranylgeranylated form (RhoB-GG). researchgate.netnih.gov This accumulation of RhoB-GG is a critical mediator of the anti-tumor effects of FTIs. aacrjournals.orgresearchgate.netnih.gov The gain of RhoB-GG has been implicated in inducing the expression of the cell cycle inhibitor p21(Waf-1) and promoting apoptosis. aacrjournals.org
The alteration of RhoB prenylation and its subsequent localization affects its function. RhoB-GG localizes to late endosomes and multivesicular bodies, while RhoB-F is found at the plasma membrane. biologists.com The FTI-induced increase in RhoB-GG has been shown to disrupt the trafficking of the epidermal growth factor (EGF) receptor, leading to reduced degradation and increased recycling to the plasma membrane. biologists.com Genetic studies have confirmed that RhoB is a crucial mediator of the apoptotic and antineoplastic responses to FTIs. nih.gov
Impact on Immunoregulatory Chemokines (e.g., CXCL12)
Chemokines are small signaling proteins that play a crucial role in regulating immune cell trafficking and function. The chemokine CXCL12 (also known as SDF-1) and its receptor CXCR4 are involved in tumor growth, metastasis, and the evasion of the immune response. nih.govresearchgate.net
Recent studies have revealed that FTIs can modulate the production of immunoregulatory chemokines. The FTI tipifarnib has been shown to inhibit the production of CXCL12 by stromal fibroblasts in vitro. nih.gov This finding suggests a novel mechanism by which FTIs may exert their anti-tumor effects, potentially by disrupting the supportive tumor microenvironment and enhancing anti-tumor immunity. nih.gov In clinical studies involving patients with peripheral T-cell lymphoma, elevated CXCL12 expression was associated with a better response to tipifarnib treatment, suggesting that CXCL12 could be a biomarker for FTI therapy. nih.gov Furthermore, in patients with acute myeloid leukemia (AML) and myelodysplastic syndromes (MDS), tipifarnib was more effective in those with high levels of CXCL12 in the bone marrow. onclive.com
The table below summarizes the key signaling pathways affected by FTIs and the general outcomes of this modulation.
| Signaling Pathway | Key Farnesylated Protein(s) | General Effect of FTI Treatment | Key Research Findings |
| Ras-MAPK | Ras | Inhibition of downstream signaling | Inactivation of the Raf/MEKK/MAP kinase cascade. ascopubs.org |
| PI3K-AKT-mTOR | Ras, Rheb | Inhibition of cell growth and survival pathways, induction of autophagy | Inhibition of mTOR signaling and decreased phosphorylation of Akt. nih.govnih.gov |
| STAT3 | (Indirectly affected) | Inhibition of STAT3 activation | Reduction in phosphorylated STAT3 levels. nih.govnih.gov |
| RhoB-mediated | RhoB | Shift from farnesylation to geranylgeranylation, induction of apoptosis | Accumulation of RhoB-GG mediates antineoplastic effects. aacrjournals.orgnih.gov |
| CXCL12/CXCR4 | (Upstream regulators) | Inhibition of CXCL12 production | Tipifarnib inhibits CXCL12 secretion from stromal cells. nih.govkuraoncology.com |
Preclinical Efficacy Studies of Ftase Inhibitor Ii and General Ftis
Antineoplastic Activity in In Vitro Cancer Models
Inhibition of Tumor Cell Proliferation in Diverse Cancer Cell Lines
FTase Inhibitor II has demonstrated its capability as a potent enzymatic inhibitor of farnesyltransferase. In biochemical assays, it exhibits an IC₅₀ value—the concentration required to inhibit 50% of the enzyme's activity—between 50 and 75 nM. uni.lu Another report cites an IC₅₀ of 0.1 µM. Current time information in Washington, DC, US.nih.gov
The compound's antiproliferative effects have been observed in various cancer cell lines. However, compared to other well-studied farnesyltransferase and geranylgeranyltransferase inhibitors, its effect on inducing G1 cell cycle arrest in certain breast cancer lines was found to be less pronounced. uni.lu
Sensitivity Correlates
The cellular response to this compound has been explored in several contexts, providing insight into its mechanisms and potential biomarkers of sensitivity.
In a study involving human breast cancer cell lines, this compound was compared with other prenylation inhibitors, FTI-277 and GGTI-298. The study observed the effects on cell cycle progression in Hs578T, MDA-MB-231, and MDA-MB-436 cell lines. It was noted that while FTI-277 and GGTI-298 induced significant cell cycle arrest, this compound had a much less pronounced effect on arresting cells in the G1 phase. uni.lu
Another investigation used this compound as a tool to probe Ras-dependent signaling pathways. In THP-1 human monocytic cells, the inhibitor was used alongside Manumycin A and FTase Inhibitor III to determine if the induction of the sodium-dependent vitamin C transporter 2 (SVCT2) by phorbol (B1677699) 12-myristate 13-acetate (PMA) was dependent on Ras. The results showed that PMA-stimulated SVCT2 induction was not affected by any of the Ras inhibitors, suggesting a Ras-independent mechanism in this specific cellular process. tocris.com
In Vivo Tumor Model Investigations
Tumor Growth Suppression in Xenograft Models
This compound has been utilized in in vivo studies to assess its effect on tumor growth. One report mentions its use in a xenograft tumor growth model; however, specific data regarding the extent of tumor suppression, the cancer models used, and outcomes were not detailed in the available literature. uni.lu
Mechanisms Contributing to Antitumor Effects in Vivo
There is currently no specific information available from the reviewed scientific literature regarding the in vivo mechanisms of this compound, such as its effects on tumor oxygenation.
Radiosensitization Properties
Based on the available scientific literature, no studies have been specifically conducted to evaluate the radiosensitizing properties of this compound.
Synergistic Effects with Radiation in Tumor Cells
The combination of farnesyltransferase inhibitors with radiation has been shown to have a synergistic effect on killing tumor cells in both rodent and human models, particularly those with ras mutations. aacrjournals.orgallenpress.comnih.gov The effectiveness of this combination therapy is highlighted by the prolonged regrowth time of tumors treated with both an FTI and radiation compared to radiation alone. allenpress.comnih.gov
Studies using the FTI L-744,832 on human tumor xenografts with activated H-Ras demonstrated a significant and synergistic reduction in tumor cell survival after irradiation. allenpress.comnih.gov This effect was specific to tumors with activated RAS oncogenes, as no significant impact on radiosensitivity was observed in tumors with wild-type RAS. allenpress.comnih.gov The synergistic effect is not limited to a single FTI, with various inhibitors including FTI-276, FTI-277, L-744,832, L-778,123, and R115777 showing similar results in vitro and in vivo for H-Ras-expressing tumors. aacrjournals.orgresearchgate.net
However, the radiosensitizing effect is more complex in tumors with K-Ras mutations. Since K-Ras can be alternatively processed by another enzyme, geranylgeranyltransferase I (GGTase I), when FTase is blocked, combined inhibition of both FTase and GGTase is necessary to sensitize these cells to radiation. aacrjournals.orgresearchgate.net While this has been demonstrated in vitro, achieving the right balance of FTase and GGTase inhibition for effective radiosensitization of K-Ras mutant tumors in vivo has been more challenging. aacrjournals.orgresearchgate.net
It is important to note that not all studies have found a synergistic effect. For instance, one study using the FTI SCH 66336 in non-small cell lung cancer cell lines found no significant synergism or addition with subsequent radiation treatment. nih.gov Similarly, the FTI RPR-130401 showed strictly additive, not synergistic, effects when combined with ionizing radiation in human tumor cell lines with K-Ras mutations. nih.gov
Molecular Basis of Enhanced Radiosensitivity
The enhanced sensitivity of tumor cells to radiation when treated with FTIs is rooted in the inhibition of the Ras signaling pathway. allenpress.comnih.gov Activating mutations in Ras genes are known to contribute to the intrinsic radiation resistance of many human tumors. aacrjournals.org By inhibiting FTase, FTIs prevent the post-translational modification necessary for Ras proteins to function, thereby disrupting downstream signaling pathways that promote cell survival and resistance to radiation. allenpress.comnih.govsnmjournals.org
One key downstream pathway implicated in Ras-mediated radiation resistance is the PI3K/Akt pathway. aacrjournals.orgsnmjournals.org Inhibition of Ras signaling by FTIs can lead to a reduction in the activity of this pathway, making tumor cells more susceptible to the DNA damage caused by radiation. aacrjournals.orgsnmjournals.org
Another proposed mechanism for the radiosensitizing effects of FTIs is the increased oxygenation of tumors. aacrjournals.orgresearchgate.nettandfonline.com Hypoxic (low oxygen) tumors are notoriously resistant to radiation therapy. Treatment with the FTI L-744,832 has been shown to reduce hypoxia in tumors expressing activated H-Ras. aacrjournals.orgresearchgate.net This increase in tumor oxygenation could contribute significantly to the observed radiosensitization. aacrjournals.orgresearchgate.net
Furthermore, the FTI L-744,832 has been found to restore the expression of the TGF-beta type II receptor (RII) in pancreatic cancer cells with a K-ras mutation. nih.gov The dysregulation of TGF-beta signaling is linked to radiation resistance. nih.gov By restoring RII expression, L-744,832 can re-establish TGF-beta signaling, which in turn enhances radiation sensitivity. nih.gov This restoration of RII expression is associated with a decrease in the levels of DNA methyltransferase 1 (DNMT1), suggesting a novel molecular mechanism for FTI-induced radiosensitization. nih.gov
Anti-Angiogenic Potential
Farnesyltransferase inhibitors exhibit anti-angiogenic properties by acting on both tumor cells and the endothelial cells that form blood vessels. researchgate.netnih.govnih.gov
Inhibition of Pro-Angiogenic Growth Factor Secretion
A key mechanism by which FTIs inhibit angiogenesis is by reducing the secretion of pro-angiogenic growth factors, most notably Vascular Endothelial Growth Factor (VEGF), from cancer cells. aacrjournals.orgresearchgate.net Ras activation is known to up-regulate the expression of VEGF. aacrjournals.org By inhibiting Ras, FTIs can significantly decrease the production and release of VEGF by tumor cells. aacrjournals.orgnih.gov For example, a significant reduction in both VEGF mRNA and functional protein was observed in H-ras-transformed rat intestinal epithelial cells following FTI treatment. aacrjournals.org The FTI LB42708 has also been shown to suppress the release of VEGF from tumor cells by inhibiting Ras activation. nih.gov
Effects on Tumor Angiogenesis Processes
Beyond inhibiting the secretion of growth factors, FTIs directly impact the function of endothelial cells, which are crucial for angiogenesis. researchgate.netnih.gov Studies have shown that FTIs can inhibit several key processes in endothelial cells:
Proliferation: FTIs inhibit the proliferation of endothelial cells, causing a failure of mitosis and leading to an accumulation of binucleate cells. nih.gov
Migration: They block the directional migration of endothelial cells towards VEGF, a major driver of angiogenesis. nih.gov
Tube Formation: In co-culture assays that mimic the formation of blood vessels, FTI treatment significantly inhibits the formation of capillary-like tubes. nih.gov
The farnesyltransferase inhibitor LB42708 has been shown to suppress VEGF-induced angiogenesis both in vitro and in vivo by blocking Ras-dependent signaling pathways, including the MAPK and PI3K/Akt pathways, within endothelial cells. nih.gov This indicates that the anti-tumor effect of FTIs can be linked to the direct inhibition of tumor angiogenesis. nih.gov
Therapeutic Applications Beyond Oncology
The mechanism of action of farnesyltransferase inhibitors has led to their investigation in diseases other than cancer, most notably in the rare genetic disorder Hutchinson-Gilford Progeria Syndrome (HGPS).
Hutchinson-Gilford Progeria Syndrome: Reversal of Nuclear Instability
Hutchinson-Gilford Progeria Syndrome is a fatal premature aging disease caused by a mutation in the LMNA gene, leading to the production of an abnormal protein called progerin. ahajournals.orgjci.orgnih.gov Progerin is a permanently farnesylated form of the lamin A protein, and its accumulation in the nuclear envelope leads to misshapen nuclei and cellular instability. jci.orgnih.gov
The rationale for using FTIs in HGPS is to prevent the farnesylation of progerin, thereby preventing its toxic accumulation at the nuclear membrane. ahajournals.orgmdpi.com Preclinical studies have shown that FTIs can indeed achieve this:
In cell culture models of HGPS, FTIs mislocalize progerin away from the nuclear envelope, leading to a significant reduction in the frequency of misshapen nuclei. jci.orgnih.govahajournals.org This improvement in nuclear morphology is associated with improved cellular function. ahajournals.org
Treatment of HGPS fibroblasts with FTIs, including L-744,832, resulted in a significant reduction in the characteristic nuclear blebbing associated with the disease. nih.gov
In mouse models of HGPS, treatment with an FTI improved various disease phenotypes, including body weight, adipose tissue mass, and bone mineralization, and reduced the number of rib fractures. jci.orgnih.gov
These promising preclinical findings provided the basis for clinical trials of FTIs in children with HGPS, which have shown that these inhibitors can improve some aspects of the disease and increase survival. ahajournals.orgnih.govahajournals.org
Modulation of Acute Liver Failure and Sepsis Pathways
Farnesyltransferase inhibitors have demonstrated significant protective effects in preclinical models of acute liver failure (ALF) and sepsis. nih.govtandfonline.com ALF is a severe condition characterized by massive death of hepatocytes, often leading to multi-organ failure and high mortality rates. researchgate.netresearchgate.net Sepsis is a frequent and deadly complication of ALF. researchgate.net
Studies have revealed that protein farnesylation is an integral component of acute inflammation. nih.gov Previous research has shown that FTIs can improve survival in mouse models of endotoxemia and sepsis induced by cecum ligation and puncture. nih.gov This protective effect is thought to be mediated, at least in part, by targeting the immune system. nih.gov
In a mouse model of ALF induced by galactosamine (GalN) and lipopolysaccharide (LPS), the FTI tipifarnib (B1682913) was shown to prevent liver injury and mortality. nih.gov The administration of GalN/LPS typically causes a significant increase in plasma alanine (B10760859) aminotransferase (ALT) and aspartic aminotransferase (AST) levels, indicative of liver damage. nih.gov Tipifarnib treatment attenuated this damage, a protective effect associated with reduced inflammation, inhibition of JNK activation, and the upregulation of anti-apoptotic molecules like Bcl-2 and Bcl-xL in the liver. nih.gov
More recent studies have investigated the role of FTIs in modulating PANoptosis, a form of programmed cell death involving pyroptosis, apoptosis, and necroptosis, which is significant in ALF. tandfonline.comnih.gov In mouse models of ALF induced by either LPS/D-GalN or thioacetamide (B46855) (TAA), the expression of farnesylated proteins in the liver was found to be elevated. tandfonline.comnih.gov A designer peptide inhibitor, PD083176(d2,d3,d5), not only inhibited the farnesylation of hepatic proteins but also significantly reduced liver injury and mortality. tandfonline.comnih.gov This inhibitor was effective at suppressing hepatocyte apoptosis, pyroptosis (by inhibiting Caspase-1 and GSDMD), and necrotizing apoptosis (by inhibiting RIPK1 and RIPK3). tandfonline.comnih.gov These findings suggest that FTIs could offer a new therapeutic strategy for ALF by regulating multiple cell death pathways. tandfonline.comnih.gov
Table 2: Effects of FTIs in Preclinical Models of Acute Liver Failure
| FTI Compound | Animal Model | Key Findings | Reference |
|---|---|---|---|
| Tipifarnib | GalN/LPS-induced ALF in mice | Attenuated liver injury, reduced mortality, decreased inflammation, and inhibited JNK activation. | nih.gov |
| PD083176(d2,d3,d5) | LPS/D-GalN or TAA-induced ALF in mice | Inhibited hepatic protein farnesylation, reduced liver injury and mortality, and suppressed PANoptosis (apoptosis, pyroptosis, necroptosis). | tandfonline.comnih.gov |
Neurodegenerative Disease Research Context
The investigation of farnesyltransferase inhibitors has extended into the field of neurodegenerative disorders, with studies exploring their potential therapeutic applications. nih.gov FTIs are known to block the action of farnesyltransferase (FTase), an enzyme that catalyzes a post-translational modification called farnesylation. nih.gov This process is crucial for regulating proteins involved in lysosome function and microtubule stability, pathways that are often disrupted in neurodegenerative diseases. nih.gov
In the context of Alzheimer's disease (AD), it has been observed that FTase and its downstream signaling pathways are upregulated in postmortem brains. nih.gov A key pathological feature of AD is the deposition of amyloid plaques, which is associated with axonal degeneration. nih.gov Aβ, the primary component of these plaques, disrupts microtubules in dystrophic neurites, leading to an accumulation of dysfunctional endolysosomal and autophagic organelles. nih.gov
Preclinical studies using FTIs have shown promise in addressing these pathologies. For instance, the FTI LNK-754 was tested in the 5XFAD mouse model of amyloid pathology. nih.gov Chronic treatment with LNK-754 in these mice resulted in a reduction of the amyloid plaque burden and tau hyperphosphorylation. nih.gov It also attenuated the accumulation of BACE1 and LAMP1, markers for β-site amyloid precursor protein cleaving enzyme and lysosomes respectively, within dystrophic neurites. nih.gov Furthermore, acute treatment with LNK-754 in older mice reduced the size of dystrophic neurites. nih.gov These results suggest that LNK-754 may promote the proper trafficking and function of endolysosomal compartments in axons, thereby reducing axonal dystrophy and inhibiting amyloid deposition. nih.gov
Another FTI, lonafarnib (B1684561), has been shown to enhance the expression and membrane trafficking of the α7 nicotinic acetylcholine (B1216132) receptor (α7nAChR), a receptor implicated in the pathogenesis of AD. frontiersin.org Chronic administration of lonafarnib in mice increased α7nAChR expression in hippocampal cells by inhibiting the DNA methylation of its corresponding gene, CHRNA7. frontiersin.org These findings, combined with other studies, indicate that inhibiting FTase could be a valid therapeutic strategy for treating proteinopathies and may have important implications for AD treatment. nih.gov
Structure Activity Relationship Sar and Rational Design of Ftase Inhibitor Ii Analogs
Design Principles of Farnesyltransferase Inhibitors
The design of FTase inhibitors has evolved from direct mimics of the enzyme's natural substrates to more complex non-peptidic molecules. This progression has been driven by the need for improved potency, selectivity, and pharmacokinetic properties.
The initial wave of FTase inhibitors was dominated by peptidomimetics . These compounds were designed based on the C-terminal tetrapeptide CaaX motif of Ras proteins, which is the natural substrate for FTase. researchgate.netingentaconnect.comresearchgate.net The CaaX sequence itself acts as a competitive inhibitor of the enzyme. pnas.org A key discovery was that certain tetrapeptides, such as CVFM, act as inhibitors but are not farnesylated themselves, making them more effective because farnesylation can decrease the inhibitor's affinity for the enzyme. pnas.org These early peptidomimetic inhibitors often retained the cysteine residue for coordination with the active site zinc ion. researchgate.net
However, peptidomimetic compounds often suffer from poor cell permeability and metabolic instability. This led to the development of non-peptidomimetic inhibitors . researchgate.netingentaconnect.com These molecules are designed to mimic the essential pharmacophoric features of the CaaX peptide but with a more drug-like scaffold. researchgate.net This approach has yielded potent and orally active inhibitors, such as tipifarnib (B1682913) and lonafarnib (B1684561), by replacing the peptide backbone with more stable chemical structures. nih.gov The transition from peptidomimetic to non-peptidomimetic inhibitors marked a significant advancement in the field, leading to compounds with improved therapeutic potential. researchgate.net
FTase inhibitors are typically designed to be competitive with one of the two substrates of the farnesylation reaction: the farnesyl pyrophosphate (FPP) lipid donor or the protein substrate containing the CaaX motif. researchgate.net
CaaX Mimicry: A majority of developed inhibitors, including early peptidomimetics and later non-peptidomimetics like L-744,832, are designed to mimic the CaaX tetrapeptide. researchgate.netnih.gov They compete with the protein substrate for binding to the active site of the FTase-FPP complex. nih.gov The design of these mimetics focuses on replicating the key interactions of the CaaX peptide, particularly the cysteine's interaction with the zinc ion and the positioning of the other residues in the binding pocket. pnas.org
FPP Mimicry: An alternative strategy involves designing analogs of the FPP substrate. researchgate.netascopubs.org These inhibitors compete with FPP for its binding pocket on the enzyme. ascopubs.org For instance, α-hydroxyfarnesyl-phosphonic acid is a non-hydrolyzable FPP analog that potently inhibits FTase. ascopubs.org Some inhibitors have been designed as bisubstrate analogs, incorporating features of both FPP and the CaaX motif to achieve high potency. ascopubs.orgtandfonline.com These compounds aim to occupy both substrate binding sites simultaneously.
Key Structural Features for Inhibitory Activity
The inhibitory potency of FTase inhibitors is determined by specific structural features that govern their interaction with the enzyme's active site. These include the presence of heterocyclic and polar groups, interactions with hydrophobic pockets, and coordination with the catalytic zinc ion.
Heterocyclic and polar groups are crucial for the activity of many non-peptidomimetic FTase inhibitors. researchgate.netingentaconnect.com
Heterocyclic Moieties: In many potent inhibitors, the thiol group of the original CaaX peptide is replaced by a heterocyclic ring, such as an imidazole (B134444). researchgate.netresearchgate.net The imidazole ring in compounds like tipifarnib is a key pharmacophore that can interact with the zinc ion in the catalytic site, mimicking the role of the cysteine thiol. nih.govtandfonline.com This substitution improves the metabolic stability and drug-like properties of the inhibitor. researchgate.net
The FTase active site contains distinct hydrophobic pockets that accommodate the side chains of the CaaX motif. pnas.orgwikipedia.org Inhibitors are designed with bulky hydrophobic and aromatic groups to fit into these pockets, leading to favorable van der Waals and aromatic interactions. ingentaconnect.comnih.gov
Hydrophobic Interactions: The 'a2' position of the CaaX motif fits into a specific hydrophobic pocket in the enzyme. pnas.org Inhibitors often feature lipophilic groups that occupy this and other hydrophobic regions, such as the pocket that binds the farnesyl group of FPP. mdpi.comnih.gov Amino acid residues like Leucine (B10760876), Tyrosine, and Tryptophan line these pockets, interacting with the hydrophobic parts of the inhibitors. tandfonline.commdpi.com
Aromatic Interactions: Aromatic interactions, such as π-π stacking, play a significant role in the binding of many inhibitors. tandfonline.comgoogle.com For example, the phenyl rings of an inhibitor can form π-π stacking interactions with the aromatic side chains of residues like Tyrosine (e.g., TyrB361). tandfonline.comgoogle.com These interactions contribute significantly to the binding affinity and stability of the enzyme-inhibitor complex. mdpi.com
| Interaction Type | Key Inhibitor Feature | Interacting FTase Residues | Significance |
|---|---|---|---|
| Hydrophobic Interaction | Lipophilic/Aromatic Groups | LeuB96, TrpB102, TrpB106, TyrB300 | Binding to hydrophobic pockets in the active site. tandfonline.com |
| Aromatic (π-π) Interaction | Phenyl/Imidazole Rings | Tyr166, TyrB361 | Stabilizes the inhibitor in the active site through stacking interactions. tandfonline.comgoogle.com |
| Hydrogen Bonding | Polar Groups (e.g., C=O, SO2, OH) | ArgB202, TyrB361, SerB99 | Enhances binding affinity through interactions with polar residues. tandfonline.com |
A critical feature of the FTase active site is a catalytic zinc ion (Zn2+). researchgate.net This ion is essential for the enzyme's catalytic activity, playing a key role in activating the cysteine thiol of the CaaX substrate for its nucleophilic attack on FPP. nih.gov The Zn2+ ion is typically coordinated by three amino acid residues within the enzyme (Asp297, Cys299, and His362) and a water molecule in the unbound state. researchgate.netnih.govnih.gov
Consequently, a primary strategy in the design of potent FTase inhibitors is to incorporate a functional group that can effectively coordinate with this zinc ion. researchgate.netingentaconnect.com
In peptidomimetic inhibitors , the thiol group of the cysteine residue directly interacts with the Zn2+ ion. researchgate.netresearchgate.net
In many non-peptidomimetic inhibitors , this thiol is replaced by other zinc-binding groups, most notably a nitrogen-containing heterocycle like imidazole. nih.govtandfonline.comnih.gov The interaction between the inhibitor and the zinc ion is a crucial determinant of inhibitory potency, as it anchors the molecule in the active site and mimics the binding of the natural substrate. nih.govnih.gov
The design of molecules that effectively chelate or coordinate with the active site zinc remains a cornerstone of developing novel and potent farnesyltransferase inhibitors.
Natural Product-Derived FTase Inhibitors
Natural products have historically been a rich source of bioactive compounds and have played a significant role in the discovery of new drugs. nih.gov Several natural products have been identified as potent inhibitors of farnesyltransferase, offering unique chemical scaffolds that can be explored for the development of new anticancer agents. nih.gov
A number of natural products have been isolated and characterized for their FTase inhibitory activity. These compounds originate from various sources, including microorganisms and plants.
Manumycin A , isolated from Streptomyces parvulus, is a potent inhibitor of FTase. nih.govwikipedia.org
Arglabin , a sesquiterpene lactone from Artemisia glabella, has also demonstrated FTase inhibitory properties. nih.gov
Antroquinonol , a ubiquinone derivative from the fungus Antrodia camphorata, inhibits FTase and exhibits cytotoxic activity against cancer cell lines. wikipedia.org
Tectol and tecomaquinone I , found in Tectona grandis, are other examples of natural FTase inhibitors. wikipedia.org
The characterization of these compounds involves determining their chemical structure and evaluating their inhibitory potency, typically expressed as the half-maximal inhibitory concentration (IC50).
Table 2: Examples of Natural Product-Derived FTase Inhibitors
| Compound | Source | IC50 (nM) |
| Manumycin A | Streptomyces parvulus | 1,200 |
| Arglabin | Artemisia glabella | Varies |
| Antroquinonol | Antrodia camphorata | Varies |
| Tectol | Tectona grandis | Varies |
IC50 values can vary depending on the assay conditions.
The structural features of natural product FTase inhibitors are often comparable to those of synthetic molecules. nih.gov For example, like many synthetic inhibitors, natural compounds often possess moieties that can interact with the hydrophobic pocket of the FTase active site and groups capable of coordinating with the zinc ion. nih.gov The structural diversity of natural products provides a valuable resource for the design of novel synthetic and semi-synthetic FTase inhibitors. By understanding the SAR of these natural compounds, medicinal chemists can create simplified analogs with improved potency, selectivity, and pharmacokinetic properties. The unique scaffolds of natural inhibitors can inspire the development of new classes of synthetic compounds that may overcome the limitations of existing inhibitors. nih.gov
Mechanisms of Resistance to Ftase Inhibition
Alternative Prenylation Pathways
One of the primary mechanisms of resistance to FTIs involves the hijacking of an alternative lipid modification pathway known as geranylgeranylation. While FTase is responsible for attaching a 15-carbon farnesyl group to target proteins, a related enzyme, geranylgeranyltransferase-I (GGTase-I), attaches a 20-carbon geranylgeranyl group.
Under normal physiological conditions, all Ras isoforms (H-Ras, K-Ras, and N-Ras) are farnesylated by FTase. aacrjournals.org However, in the presence of an FTI, K-Ras and N-Ras can be alternatively prenylated by GGTase-I. nih.govnih.gov This is because the CAAX box motif at the C-terminus of these proteins, which signals for prenylation, can be recognized by both enzymes, albeit with different efficiencies. aacrjournals.org H-Ras, on the other hand, is exclusively farnesylated and therefore remains sensitive to FTase inhibition. aacrjournals.orgonclive.com This alternative prenylation by GGTase-I allows K-Ras and N-Ras to maintain their proper membrane localization and downstream signaling functions, thereby circumventing the therapeutic intent of the FTI. nih.gov The ability of K-Ras and N-Ras, the most frequently mutated Ras isoforms in human cancers, to utilize this escape mechanism is a significant contributor to FTI resistance. nih.gov
The existence of this alternative prenylation pathway has profound implications for the therapeutic efficacy of FTIs as single agents. nih.gov Tumors driven by K-Ras or N-Ras mutations are often inherently resistant to FTIs due to the GGTase-I bypass mechanism. aacrjournals.orgnih.gov This has led to the exploration of combination strategies aimed at simultaneously inhibiting both FTase and GGTase-I. nih.govjci.org The co-administration of an FTI with a GGTase-I inhibitor (GGTI) has been shown to effectively block the prenylation of all Ras isoforms, leading to synergistic antitumor effects in preclinical models. jci.orgnih.govcore.ac.uk Dual inhibitors that target both enzymes are also in development. nih.gov Furthermore, combining FTIs with statins, which inhibit the synthesis of both farnesyl pyrophosphate and geranylgeranyl pyrophosphate, the lipid donors for prenylation, has been proposed as another strategy to overcome this resistance mechanism. nih.gov
Ras-Independent Adaptive Mechanisms
Tumor cells can also develop resistance to FTIs through mechanisms that are independent of Ras prenylation. These adaptive responses involve the reactivation of critical downstream signaling pathways through alternative routes.
The Mitogen-Activated Protein Kinase (MAPK) pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival, and is a key downstream effector of Ras. Even when Ras farnesylation is effectively inhibited, tumor cells can reactivate the MAPK pathway through other mechanisms. One such mechanism involves the upregulation of receptor tyrosine kinases (RTKs) like the Epidermal Growth Factor Receptor (EGFR). nih.gov Increased EGFR signaling can lead to the reactivation of the MAPK pathway, thereby bypassing the need for farnesylated Ras. nih.govnih.gov This feedback reactivation of MAPK signaling can limit the initial response to FTIs and contribute to the development of acquired resistance. nih.gov
Another critical survival pathway that can be activated to compensate for FTase inhibition is the PI3K-AKT-mTOR pathway. johnshopkins.edu This pathway plays a central role in regulating cell growth, metabolism, and survival. nih.govfrontiersin.org Activation of the PI3K-AKT-mTOR pathway can occur through various mechanisms, including mutations in key components of the pathway or through crosstalk with other signaling networks. johnshopkins.edunih.gov By activating this parallel survival pathway, cancer cells can maintain their proliferative and anti-apoptotic signals, even in the face of effective FTase inhibition. johnshopkins.edu The interplay between the Ras-MAPK and PI3K-AKT-mTOR pathways is complex, with significant crosstalk and feedback loops that can contribute to therapeutic resistance. mdpi.com
Target Protein Mutations Affecting FTI Binding
A less common but clinically relevant mechanism of resistance to targeted therapies is the acquisition of mutations in the drug target itself. nih.gov In the context of FTIs, mutations in the farnesyltransferase enzyme can alter the drug-binding pocket, thereby reducing the inhibitor's affinity and efficacy. nih.gov While this mechanism has been well-documented for other targeted agents like tyrosine kinase inhibitors, evidence for its role in FTI resistance is also emerging. nih.gov Preclinical studies have identified specific mutations in the FTase beta subunit that can confer resistance to FTIs. nih.gov The identification of such mutations in patients prior to or during treatment could have important implications for predicting treatment response and guiding therapeutic decisions. nih.gov
Below is a summary of the key mechanisms of resistance to FTase inhibitors.
| Mechanism Category | Specific Mechanism | Description | Key Proteins Involved |
| Alternative Prenylation | Geranylgeranylation of Ras | In the presence of FTIs, K-Ras and N-Ras can be modified by GGTase-I, allowing them to maintain membrane localization and function. nih.govnih.gov | K-Ras, N-Ras, GGTase-I |
| Ras-Independent Adaptation | MAPK Pathway Reactivation | Upregulation of receptor tyrosine kinases (e.g., EGFR) can reactivate the MAPK pathway downstream of Ras. nih.govnih.gov | EGFR, MEK, ERK |
| Ras-Independent Adaptation | Compensatory Signaling | Activation of the PI3K-AKT-mTOR pathway provides an alternative survival signal. johnshopkins.edu | PI3K, AKT, mTOR |
| Target Protein Mutation | Altered FTI Binding Site | Mutations in the FTase enzyme can reduce the binding affinity of the inhibitor. nih.gov | Farnesyltransferase (FTase) |
Identification of FTase Mutations Conferring Resistance
There is currently no specific information available in the scientific literature detailing the identification of FTase mutations that confer resistance specifically to FTase Inhibitor II. Research on other farnesyltransferase inhibitors has utilized techniques such as in vitro mutagenesis screens to identify mutations in the beta-subunit of FTase that lead to drug resistance. These studies have been instrumental in mapping the drug-binding pocket and understanding how structural changes in the enzyme can impede inhibitor efficacy.
In Vitro Mutagenesis and Competitive Proliferation Assays
Similarly, there is a lack of published research on the use of in vitro mutagenesis and competitive proliferation assays specifically for this compound. In the context of other FTase inhibitors, these methods have been pivotal. In vitro mutagenesis allows for the deliberate introduction of mutations into the FTase gene to identify which changes result in a resistant phenotype. Subsequently, competitive proliferation assays, where cells expressing either wild-type or mutant FTase are grown in the presence of the inhibitor, can quantify the degree of resistance conferred by a specific mutation. This is often achieved by mixing populations of cells and monitoring the prevalence of the mutant strain over time. While these methodologies are standard for characterizing drug resistance, their specific application to this compound has not been documented in the available literature.
One study noted that in certain in vitro conditions, this compound, alone or in combination with geranylgeranyltransferase I (GGTase I) inhibitors, did not affect cell growth, which may contribute to the absence of studies focused on resistance mechanisms for this particular compound under those experimental settings. apexbt.com
Preclinical Combination Therapy Strategies Involving Ftase Inhibitor Ii and General Ftis
Rationale for Multi-Agent Approaches
Combining FTIs with other therapeutic agents is a strategy aimed at improving treatment outcomes by addressing the complex and multifaceted nature of cancer. This approach is underpinned by two primary rationales: overcoming resistance to single-agent therapies and leveraging synergistic interactions between drugs.
Overcoming Resistance Mechanisms
Tumor cells can develop resistance to chemotherapy through various mechanisms. A key rationale for combination therapy is to circumvent these resistance pathways. For instance, some tumors exhibit resistance to taxanes, a class of microtubule-stabilizing agents. aacrjournals.org Preclinical studies have shown that FTIs can resensitize paclitaxel-resistant mammary tumors to the drug. aacrjournals.org This suggests that FTIs may modulate pathways that contribute to taxane (B156437) resistance. Furthermore, resistance to targeted therapies, such as those aimed at the RAS pathway, can emerge. biorxiv.orgbiorxiv.org The use of FTIs in combination with other targeted agents may help to prevent or delay the development of this resistance. biorxiv.orgbiorxiv.orgkuraoncology.com
Exploiting Synergistic Biological Effects
Synergy occurs when the combined effect of two or more drugs is greater than the sum of their individual effects. Preclinical studies have consistently demonstrated that FTIs can act synergistically with a variety of other anticancer agents. aacrjournals.orgtandfonline.comnih.govresearchgate.net This synergy is often attributed to the distinct but complementary mechanisms of action of the combined drugs. tandfonline.com For example, FTIs can induce cell cycle arrest, making cancer cells more susceptible to the cytotoxic effects of other chemotherapeutic agents that target specific phases of the cell cycle. aacrjournals.orgresearchgate.net The combination of FTIs with microtubule-stabilizing agents like taxanes has shown particularly strong synergistic effects in inhibiting the growth of various cancer cell lines. aacrjournals.orgtandfonline.comnih.gov
Combinations with Chemotherapeutic Agents
Preclinical research has extensively explored the combination of FTIs with conventional chemotherapeutic drugs, revealing synergistic or additive effects across a range of cancer types.
Synergy with Taxanes (e.g., Paclitaxel (B517696), Docetaxel)
The combination of FTIs with taxanes, such as paclitaxel and docetaxel (B913), has been a major focus of preclinical investigation, with numerous studies reporting synergistic interactions. aacrjournals.orgtandfonline.comresearchgate.netnih.govashpublications.orgaacrjournals.org
Mechanism of Synergy: One proposed mechanism for this synergy is that FTIs cause an accumulation of cells in the G2-M phase of the cell cycle, a phase where taxanes are most effective. researchgate.net Another key finding is that the combination of the FTI lonafarnib (B1684561) and paclitaxel leads to a significant increase in tubulin acetylation, a marker of microtubule stability. nih.govaacrjournals.org This enhanced stabilization of microtubules is thought to contribute to the synergistic increase in mitotic arrest and cell death. nih.gov The synergistic effect has been linked to the inhibition of the tubulin deacetylase HDAC6. nih.govaacrjournals.org
Preclinical Evidence:
The FTI lonafarnib has been shown to synergize with paclitaxel and, to a lesser extent, with docetaxel in inhibiting the proliferation of a majority of tested tumor cell lines, including those from breast, colorectal, lung, ovarian, prostate, and pancreatic carcinomas. researchgate.net
In multiple myeloma cell lines, the FTI tipifarnib (B1682913) (R115777) demonstrated synergy with both paclitaxel and docetaxel in inhibiting cell proliferation and inducing apoptosis. ashpublications.org This synergistic effect was observed even in cell lines resistant to taxanes or tipifarnib alone. ashpublications.org
In vitro studies with the FTI L-744,832 in combination with paclitaxel showed synergistic or additive antiproliferative effects in breast cancer cells. nih.gov
Table 1: Preclinical Findings of FTI and Taxane Combinations
| FTI | Taxane | Cancer Type | Key Finding | Reference |
| Lonafarnib | Paclitaxel, Docetaxel | Various | Synergistic inhibition of proliferation | researchgate.net |
| Tipifarnib | Paclitaxel, Docetaxel | Multiple Myeloma | Synergistic inhibition of proliferation and induction of apoptosis | ashpublications.org |
| L-744,832 | Paclitaxel | Breast Cancer | Synergistic or additive antiproliferative effects | nih.gov |
| Lonafarnib | Paclitaxel | General | Enhanced tubulin acetylation and mitotic arrest | nih.govaacrjournals.org |
Interactions with Gemcitabine (B846), Cisplatin (B142131), Doxorubicin-Cyclophosphamide
Preclinical studies have also investigated the combination of FTIs with other widely used chemotherapeutic agents.
Gemcitabine: Combinations of FTIs with gemcitabine have been found to be synergistic. tandfonline.com In xenograft models, combining FTIs with gemcitabine resulted in additive cytotoxicity. nih.gov A phase I clinical trial combining tipifarnib with gemcitabine and cisplatin showed tolerability and efficacy in patients with advanced solid tumors. nih.gov
Cisplatin: The combination of FTIs with cisplatin has produced mixed results. In some human cancer cell lines, the combination of FTI-2148 with cisplatin was found to be synergistic. tandfonline.com However, in other cell lines, the combination of the FTI SCH66336 with cisplatin only had an additive effect or no effect at all. tandfonline.com In melanoma, non-small cell lung cancer (NSCLC), and glioblastoma cell lines, lonafarnib synergistically enhanced the chemosensitivity to cisplatin. nih.gov
Doxorubicin-Cyclophosphamide: In breast cancer cells, combining the FTI L-744,832 with doxorubicin (B1662922) resulted in additive or synergistic effects. nih.gov A phase II trial of the FTI tipifarnib combined with doxorubicin and cyclophosphamide (B585) suggested a potential benefit for patients with locally advanced breast cancer. aacrjournals.org
Combination with Other Targeted Agents
The combination of FTIs with other targeted therapies is an emerging area of research, driven by the goal of overcoming resistance and enhancing antitumor activity. Preclinical data supports the combination of FTIs with agents targeting pathways like PI3K/Akt/mTOR. kuraoncology.commdpi.com For instance, the combination of the FTI tipifarnib and an Akt inhibitor was shown to be synergistic in inhibiting the growth of human breast cancer cells and inducing tumor regression in a preclinical model. aacrjournals.org More recent research has focused on combining next-generation FTIs, such as KO-2806, with RAS inhibitors to overcome resistance in KRAS-mutant cancers. biorxiv.orgbiorxiv.org These studies suggest that FTIs can block escape pathways, such as mTORC1 activation, that contribute to resistance to RAS-targeted therapies. biorxiv.orgbiorxiv.org
Dual Prenyltransferase Inhibition (FTase/GGTase-I Inhibitors)
The rationale for dual inhibition of both farnesyltransferase (FTase) and geranylgeranyltransferase-I (GGTase-I) stems from the ability of some proteins, most notably K-Ras and N-Ras, to undergo alternative prenylation. aacrjournals.orgaacrjournals.org When FTase is inhibited, these proteins can still be modified by GGTase-I, allowing them to maintain their cellular localization and function, thereby diminishing the therapeutic effect of FTIs alone. aacrjournals.orggoogle.comdoi.org
Complete inhibition of K-Ras prenylation, a frequently mutated oncoprotein in human cancers, necessitates the combination of both FTIs and GGTase-I inhibitors (GGTIs). aacrjournals.orgaacrjournals.org Preclinical studies have demonstrated that combining an FTI with a GGTI can lead to a greater apoptotic response in cancer cells compared to either agent used alone. aacrjournals.orgaacrjournals.org For instance, in K-ras mutant pancreatic cancer cells, the combination of an FTI and a GGTI was more effective at inducing apoptosis. aacrjournals.org Similarly, dual prenylation inhibitors (DPIs), which are single molecules that inhibit both enzymes, have been developed and evaluated. aacrjournals.orggoogle.comwipo.int While these dual-inhibition strategies show promise in overcoming resistance to FTIs, they have also been associated with increased toxicity, which may limit their therapeutic application. aacrjournals.orgacs.org
Table 1: Research Findings on Dual Prenyltransferase Inhibition
| Finding | Significance | References |
|---|---|---|
| K-Ras and N-Ras can be alternatively prenylated by GGTase-I when FTase is inhibited. | Explains the resistance of some tumors to FTI monotherapy. | aacrjournals.orgaacrjournals.org |
| Combined FTI and GGTI treatment is required for complete inhibition of K-Ras prenylation. | Provides a strategy to overcome resistance to FTIs in K-Ras driven cancers. | aacrjournals.org |
| Dual inhibition can elicit a greater apoptotic response than single-agent treatment. | Suggests a synergistic effect between FTIs and GGTIs. | aacrjournals.orgaacrjournals.org |
| Dual prenylation inhibitors (DPIs) have been developed to target both enzymes. | Offers a single-molecule approach to dual inhibition. | aacrjournals.orggoogle.comwipo.int |
| Increased toxicity has been observed with dual inhibition strategies. | Poses a challenge for the clinical development of this approach. | aacrjournals.orgacs.org |
Synergy with mTOR Inhibitors (e.g., Sunitinib)
The combination of FTIs with mTOR inhibitors represents a promising strategy due to the intricate crosstalk between the Ras and PI3K/AKT/mTOR signaling pathways. por-journal.comaacrjournals.org Farnesylation is a critical post-translational modification for Rheb (Ras homolog enriched in brain), a key activator of the mTORC1 complex. aacrjournals.orgmdpi.com By inhibiting the farnesylation of Rheb, FTIs can block the activation of mTOR, leading to reduced cell growth, proliferation, and survival. aacrjournals.orgmdpi.com
Preclinical studies have shown that the combination of an FTI with an mTOR inhibitor can result in enhanced anti-tumor activity. For example, the FTI tipifarnib, when combined with anti-angiogenic tyrosine kinase inhibitors (TKIs) like sunitinib (B231) that also impact the mTOR pathway, has demonstrated deeper and more durable responses in renal cell carcinoma models. aacrjournals.orgbiorxiv.org This synergistic effect is thought to arise, at least in part, from the FTI's ability to block the reactivation of the mTOR pathway, a potential mechanism of resistance to TKIs. aacrjournals.orgnih.gov In vitro studies have shown that while hypoxia can initially reduce mTOR signaling, it often rebounds, and the addition of an FTI can prevent this reactivation. aacrjournals.org The combination of mTOR inhibitors with other agents like sorafenib (B1663141) has also shown to decrease angiogenesis more effectively than single therapies. mdpi.com
Integration with EGFR Inhibitors or SHP2/SOS1 Inhibitors
Combining FTIs with inhibitors of the epidermal growth factor receptor (EGFR) or downstream signaling molecules like SHP2 and SOS1 is a rational approach to target Ras-driven cancers more effectively. researchhub.comscholaris.ca EGFR is a receptor tyrosine kinase that, when activated, signals through the Ras-MAPK pathway to promote cell proliferation and survival. aacrjournals.org In some cancers, resistance to EGFR inhibitors can be driven by mutations or amplification of Ras. researchhub.com
Preclinical research suggests that FTIs can overcome this resistance. For example, in EGFR-mutant non-small cell lung cancer (NSCLC) models, the FTI tipifarnib was shown to prevent relapse to osimertinib, an EGFR-TKI. researchhub.combiorxiv.orgresearchgate.net The combination of an FTI with an EGFR inhibitor has been found to suppress the emergence of drug-tolerant cells and enhance the apoptotic response. researchhub.comresearchgate.net Furthermore, inhibiting SHP2 or SOS1, which are upstream activators of Ras, in combination with FTIs is being explored as a way to achieve a more complete blockade of the Ras signaling pathway. por-journal.comportlandpress.comnih.gov This dual-pronged attack could prevent the compensatory reactivation of signaling pathways that often leads to drug resistance. kuraoncology.com
Combined with p53 Modulators
The tumor suppressor protein p53 plays a critical role in regulating cell cycle arrest and apoptosis, and its function is often compromised in cancer. researchgate.netfrontiersin.org There is a complex interplay between the Ras and p53 signaling pathways. Preclinical studies have investigated the combination of FTIs with agents that modulate p53 activity. researchgate.netnih.gov
In some contexts, the efficacy of FTIs has been shown to be influenced by the p53 status of the tumor cells. nih.govaacrjournals.org For instance, research in mice with a dominant-negative p53 mutation showed that an FTI was more effective at inhibiting lung tumor progression compared to wild-type mice. nih.gov This suggests that in tumors with altered p53 function, the reliance on Ras signaling may be increased, making them more susceptible to FTIs. Combining FTIs with therapies that can restore or modulate p53 function could therefore be a synergistic strategy. researchgate.net For example, the combination of an FTI with a topoisomerase I inhibitor showed synergistic cytotoxicity in non-small cell lung cancer cell lines with varying p53 statuses. aacrjournals.org
Combination with Radiotherapy
The combination of FTIs with radiotherapy has been explored as a strategy to enhance the killing of cancer cells. aacrjournals.orgnih.gov This approach is based on the understanding that activated Ras signaling can contribute to radioresistance. nih.govnih.govtandfonline.com
Enhanced Cell Killing in Mutated Ras and Wild-Type Ras Cells
Preclinical studies have demonstrated that FTIs can sensitize tumor cells to the effects of radiation, a phenomenon known as radiosensitization. aacrjournals.orgnih.govaacrjournals.org This effect has been observed in both cells with mutated Ras and those with wild-type Ras where the pathway is activated by upstream signaling, such as through EGFR. aacrjournals.orgtandfonline.com
In cells with an activated H-Ras mutation, which is solely dependent on farnesylation, FTIs alone can be sufficient to induce radiosensitization. aacrjournals.org However, for cells with activated K-Ras, which can be alternatively prenylated by GGTase-I, a combination of FTIs and GGTIs may be necessary to achieve radiosensitization. aacrjournals.org The FTI L-744,832 has been shown to significantly radiosensitize K-ras mutant pancreatic cancer cells. nih.gov Furthermore, FTIs have been shown to enhance radiation-induced cell killing in various human tumor xenografts, including those of pancreatic and lung cancer. aacrjournals.orgaacrjournals.org
Table 2: Research Findings on FTI Combination with Radiotherapy
| Cell Type | FTI Effect | Significance | References |
|---|---|---|---|
| H-Ras mutated cells | Radiosensitization with FTI alone. | H-Ras is solely farnesylated. | aacrjournals.org |
| K-Ras mutated cells | Radiosensitization often requires combined FTI and GGTI treatment. | K-Ras can be alternatively prenylated by GGTase-I. | aacrjournals.orgnih.gov |
| Wild-type Ras cells (with activated upstream signaling) | Radiosensitization observed. | FTIs can inhibit activated wild-type Ras signaling. | aacrjournals.orgtandfonline.com |
| Glioblastoma multiforme cells | Radiosensitization involves pathways beyond cell cycle arrest. | The timing between FTI treatment and radiation is critical. | aacrjournals.org |
Cellular and Molecular Basis of Radiosensitization
The molecular mechanisms underlying FTI-induced radiosensitization are multifaceted. One key mechanism involves the inhibition of the PI3K/Akt signaling pathway, which is downstream of Ras and known to contribute to radiation resistance. aacrjournals.orgnih.govtandfonline.com By blocking this pathway, FTIs can reduce the ability of cancer cells to repair radiation-induced DNA damage and promote apoptosis.
Another proposed mechanism is the FTI-induced improvement of tumor oxygenation. aacrjournals.orgtandfonline.com Hypoxic (low oxygen) regions within tumors are notoriously resistant to radiotherapy. aacrjournals.org Studies have shown that treatment with an FTI can increase tumor oxygenation, thereby making the tumor cells more susceptible to radiation. aacrjournals.orgtandfonline.com
Furthermore, in glioblastoma cells, the radiosensitizing effect of the FTI R115777 has been linked to the farnesylated protein HDJ-2. aacrjournals.org This FTI was found to inhibit the radiation-induced nuclear translocation of HDJ-2, a process that appears to contribute to radioresistance. aacrjournals.org The timing of FTI administration relative to radiation is also crucial, with studies showing that the radiosensitizing effect can be time-dependent and influenced by the p53/p21 pathway. aacrjournals.org
Potential for Enhancing Immunotherapy
Farnesyltransferase (FTase) inhibitors, including FTase Inhibitor II, are being explored for their potential to augment the efficacy of immunotherapies. This potential stems from their ability to modulate the tumor microenvironment (TME) and directly impact the function of various immune cells. By altering the complex interplay between tumor cells, stromal components, and immune effectors, FTIs may help overcome mechanisms of immune resistance.
Modulation of Tumor Microenvironment Components (e.g., CXCL12 production)
The tumor microenvironment is a critical determinant of cancer progression and response to immunotherapy. nih.gov FTIs can alter the TME, notably by affecting the production of key signaling molecules like the chemokine CXCL12. mdpi.com
CXCL12, also known as Stromal Cell-Derived Factor-1 (SDF-1), plays a significant role in tumor development by influencing cell proliferation, angiogenesis, and metastasis. ijbs.com Crucially, the CXCL12-CXCR4 signaling axis is associated with resistance to immunotherapy in some cancers. nih.govmdpi.com High levels of CXCL12 within the TME can contribute to an immunosuppressive landscape, for instance by promoting the infiltration of regulatory T cells (Treg cells) and myeloid-derived suppressor cells (MDSC), which dampen the anti-tumor immune response. ijbs.com
Preclinical research has demonstrated that the FTI tipifarnib can inhibit the production of CXCL12 by stromal fibroblasts, which are the main source of this chemokine in solid tumors. mdpi.com By reducing CXCL12 levels, FTIs may disrupt the immunosuppressive signaling within the TME, potentially rendering tumors more susceptible to immune checkpoint inhibitors and other immunotherapeutic strategies. nih.govmdpi.com This modulation of the TME represents a key mechanism through which FTIs could be combined with immunotherapy for enhanced anti-cancer activity. mdpi.com
Table 1: Preclinical Research on FTI-Mediated Modulation of the Tumor Microenvironment
| FTI Studied | Model System | Key Finding | Implication for Immunotherapy | Reference(s) |
|---|---|---|---|---|
| Tipifarnib | In vitro (stromal fibroblasts) | Inhibited the production of the chemokine CXCL12. | Reducing CXCL12 may overcome immunotherapy resistance associated with the CXCL12-CXCR4 axis. | mdpi.com |
Impact on Immune Cell Function
Beyond their effects on the TME, FTIs exert direct immunomodulatory effects by impacting the function of various immune cell populations. These effects are complex, as FTIs have been shown to both suppress and selectively modulate immune cell activities. nih.govnih.gov
Studies on T-lymphocytes have shown that FTIs can inhibit their activation and proliferation. nih.gov Specifically, FTIs can cause a dose-dependent reduction in the secretion of key cytokines such as Interferon-gamma (IFN-γ), Interleukin-2 (IL-2), IL-4, and IL-5 from both Th1 and Th2 murine T-cell clones. nih.gov This inhibition occurs at the post-transcriptional level, meaning it blocks the synthesis of cytokine proteins without affecting the transcription of their corresponding mRNA. nih.gov Furthermore, some preclinical models have shown that FTIs can reduce the expansion of CD4+ T cells. haematologica.org
The effect of FTIs has also been investigated on B-lymphocytes. The FTIs lonafarnib and tipifarnib were found to suppress B-cell proliferation and potently inhibit their differentiation into plasma cells and subsequent secretion of IgG. nih.govfrontiersin.orgresearchgate.net This suggests a suppressive effect on humoral immunity. nih.gov However, the same studies noted that the production of potentially regulatory molecules by B-cells, such as IL-10 and Granzyme B, was partially preserved. nih.gov
Table 2: Preclinical Research on the Impact of FTIs on Immune Cell Function
| Immune Cell Type | FTI(s) Studied | Model System | Key Findings | Reference(s) |
|---|---|---|---|---|
| T-Cells | General FTIs | Murine Th1 and Th2 clones | Caused dose-dependent reduction of IFN-γ, IL-2, IL-4, and IL-5 secretion; inhibited proliferation. | nih.gov |
| T-Cells | General FTIs | Murine model | Reduced the expansion of CD4+ T cells, but not CD8+ T cells. | haematologica.org |
Table of Mentioned Compounds
| Compound Name | PubChem CID |
|---|---|
| This compound | 9848529 |
| Tipifarnib | 159730 |
| Lonafarnib | 135404101 |
| Cisplatin | 5702168 |
| Cetuximab | 56901410 |
| Alpelisib | 46220325 |
| CXCL12 | 5241 |
| Interferon-gamma (IFN-γ) | Not Applicable (Protein) |
| Interleukin-2 (IL-2) | Not Applicable (Protein) |
| Interleukin-4 (IL-4) | Not Applicable (Protein) |
| Interleukin-5 (IL-5) | Not Applicable (Protein) |
| Interleukin-10 (IL-10) | Not Applicable (Protein) |
Pharmacodynamic Biomarkers for Ftase Inhibitor Ii Activity in Preclinical Research
Assessment of FTase Enzyme Activity Inhibition
Directly measuring the inhibition of the FTase enzyme is a primary method to determine the biological activity of FTase Inhibitor II. This can be accomplished through both in vitro and cellular assays.
In Vitro Assays Using Peptide Substrates
In vitro assays are fundamental for characterizing the inhibitory potential of compounds against FTase. These assays typically utilize purified or partially purified FTase and specific peptide substrates that mimic the C-terminal "CAAX" box of natural FTase target proteins. The CAAX box is a four-amino-acid motif where 'C' is cysteine, 'a' is often an aliphatic amino acid, and 'X' determines the type of prenylation.
The principle of these assays involves measuring the transfer of a farnesyl group from farnesyl pyrophosphate (FPP) to the peptide substrate. The activity of this compound is determined by its ability to compete with the peptide substrate or FPP and reduce the rate of this reaction. Various detection methods can be employed, including:
Radiolabeling: Using a radiolabeled farnesyl pyrophosphate allows for the quantification of the farnesylated peptide product.
Fluorescence-Based Assays: These assays may use fluorescently labeled peptides or rely on changes in fluorescence upon farnesylation.
Mass Spectrometry: Techniques like MALDI-MS can be used to directly detect and quantify the farnesylated and unfarnesylated peptide substrates. mdpi.com
Research has shown that the choice of peptide substrate can influence the assay results, as FTase exhibits specificity for different CAAX sequences. nih.govacs.org For instance, peptides with C-terminal sequences like Cys-Val-Ile-Met (from K-RasB) or Cys-Ser-Ile-Met (from lamin B) are commonly used. nih.govgoogle.com.nanih.gov Studies have also explored libraries of tetrapeptides to identify novel and efficient FTase substrates, which can be valuable tools in inhibitor screening. nih.govacs.org
Measurement in Cellular Lysates or Relevant Cell Populations
To assess the activity of this compound within a more biologically relevant context, its effect on FTase activity is measured in cellular lysates or specific cell populations. nih.gov This approach provides a more accurate reflection of the inhibitor's ability to penetrate cells and engage its target in the complex intracellular environment.
The methodology is similar to in vitro assays, where cell lysates containing active FTase are incubated with a peptide substrate and FPP in the presence or absence of the inhibitor. The inhibition of FTase activity in the lysate indicates the effectiveness of the compound. nih.gov This method has been used in preclinical studies to confirm the on-target activity of FTase inhibitors in various cancer cell lines and in peripheral blood mononuclear cells (PBMCs). nih.goviiarjournals.org For example, a study demonstrated a significant decrease in FTase activity in the PBMCs of patients treated with an FTase inhibitor. nih.gov
Monitoring Protein Farnesylation Status
A downstream consequence of FTase inhibition is the reduced farnesylation of its substrate proteins. Monitoring the farnesylation status of specific proteins serves as a reliable surrogate biomarker for the activity of this compound.
HDJ2 Farnesylation as a Surrogate Marker
Human DnaJ homolog 2 (HDJ2), also known as Hsp40, is a ubiquitously expressed chaperone protein that undergoes farnesylation. iiarjournals.orgmdpi.com The farnesylation of HDJ2 is not essential for its primary function but serves as a convenient and widely used biomarker for FTase inhibitor activity. iiarjournals.orgmdpi.comnih.gov
Upon inhibition of FTase by a compound like this compound, the unprocessed, unfarnesylated form of HDJ2 accumulates in cells. This change can be readily detected by Western blot analysis. Unfarnesylated HDJ2 migrates more slowly on an SDS-PAGE gel compared to its farnesylated counterpart, resulting in a characteristic "band shift." iiarjournals.orgnih.gov The ratio of unfarnesylated to farnesylated HDJ2 provides a quantitative measure of FTase inhibition in cells. iiarjournals.org This biomarker has been successfully used in both preclinical models and clinical trials to demonstrate the pharmacodynamic effects of FTase inhibitors. nih.goviiarjournals.orgresearchgate.netiiarjournals.org
Lamin B Processing as an Indicator of Inhibition
Nuclear lamins, particularly lamin B, are essential structural components of the nuclear envelope and were among the first proteins identified as being farnesylated. mdpi.commdpi.com The farnesylation of prelamin A and lamin B is a critical step in their processing and localization to the nuclear membrane. google.com.namdpi.com
Inhibition of FTase blocks the farnesylation of prelamin A and lamin B, leading to the accumulation of their unprocessed precursor forms. nih.govnih.gov This accumulation can be detected by Western blotting and serves as another indicator of FTase inhibitor activity. nih.gov While the functional consequences of inhibiting lamin farnesylation are not fully understood, its use as a biomarker is well-established. nih.govaacrjournals.org It is worth noting that higher concentrations of some FTase inhibitors may be required to inhibit the farnesylation of lamins compared to Ras proteins. aacrjournals.orgascopubs.org
RhoB Prenylation Status
RhoB is a small GTPase involved in regulating cell signaling, cytoskeletal organization, and apoptosis. iiarjournals.orgdoi.org Unlike many other proteins that are exclusively farnesylated, RhoB can undergo both farnesylation and geranylgeranylation. doi.orgnih.govtandfonline.com
Evaluation of Downstream Pathway Modulation
The mechanism of action for FTase inhibitors involves the disruption of key signaling pathways that are often dysregulated in cancer. Assessing the modulation of these pathways provides crucial insight into the inhibitor's biological effects.
The Ras family of small GTPases are critical regulators of cellular growth and proliferation. nih.gov Their function is contingent upon a series of post-translational modifications, initiated by the enzyme farnesyltransferase (FTase), which attaches a farnesyl lipid group to the protein. nih.govnih.gov This lipid modification is the rate-limiting step that facilitates the localization of Ras proteins to the inner surface of the plasma membrane, a prerequisite for their activation and subsequent engagement of downstream effector pathways. nih.govnih.govwikipedia.org
FTase inhibitors were developed to specifically interfere with this farnesylation process. nih.gov By blocking FTase, these inhibitors prevent the necessary membrane anchoring of certain Ras proteins, thereby keeping them in the cytosol in an inactive state. nih.govwikipedia.org Preclinical studies have demonstrated that FTase inhibitors can effectively block the processing and membrane localization of specific Ras isoforms. For example, the FTase inhibitor FTI-277 was shown to markedly decrease the level of active, GTP-bound H-Ras in the membrane fractions of breast cancer cells. wikipedia.org Similarly, tipifarnib (B1682913) has been observed to reduce H-Ras processing and its localization to the plasma membrane. uni.lu
However, the effectiveness of FTase inhibitors is not uniform across all Ras isoforms. While they can successfully prevent H-Ras farnesylation, other isoforms such as KRAS and NRAS can undergo alternative prenylation by a different enzyme, geranylgeranyltransferase I (GGTase I). probes-drugs.orgwikipedia.org This alternative modification allows KRAS and NRAS to still associate with the cell membrane and remain functional, representing a key mechanism of resistance to FTase inhibitor therapy. probes-drugs.orgwikipedia.org Therefore, the analysis of Ras activation and membrane localization as a pharmacodynamic biomarker must consider the specific Ras isoform context of the cancer being studied.
The activity of FTase inhibitors reverberates through multiple signaling cascades downstream of Ras and other farnesylated proteins. Monitoring the phosphorylation status of key nodes in these pathways, such as STAT3, ERK, and AKT, serves as a critical pharmacodynamic biomarker.
STAT3: Signal Transducer and Activator of Transcription 3 (STAT3) is a protein implicated in cancer cell survival. Several studies show that FTase inhibitors can modulate its activity. Treatment with tipifarnib (also known as R115777 or Zarnestra) has been shown to decrease the levels of phosphorylated STAT3 (p-STAT3) in preclinical models of breast cancer, multiple myeloma, and malignant glioma. wikipedia.orgnih.govwikipedia.org In one study, a reduction in p-STAT3 expression was observed in 77% of evaluable patients. wikipedia.org Interestingly, one report on the FTI R115777 noted that while it inhibited the tyrosine phosphorylation of STAT3 (Tyr705), it concurrently increased its serine phosphorylation (Ser727). uni.lu However, the effect may be context-dependent, as the inhibitor FTI-277 did not appear to affect IL-6-induced STAT3 phosphorylation in another study. nih.gov
ERK: The impact of FTase inhibitors on the Extracellular signal-Regulated Kinase (ERK) pathway is complex and appears to be inconsistent across different studies and inhibitors. Several preclinical and clinical studies have reported variable or no significant effect on the phosphorylation of ERK1/2 following treatment with tipifarnib. wikipedia.orgwikipedia.org In some instances, treatment with an FTI has led to an increased and prolonged activation of ERK. uni.lu This may be a compensatory mechanism, as a compensatory increase in phosphorylated ERK has been observed in cell lines following tipifarnib treatment. genecards.org Conversely, the FTI lonafarnib (B1684561) was found to inhibit ERK protein phosphorylation in a dose-dependent manner in a model of osteolysis. wikidata.org
AKT: The serine/threonine kinase AKT is a central node in a major cell survival pathway. Inhibition of FTase has been shown to affect its activation state. Treatment with Zarnestra (tipifarnib) resulted in decreased levels of phosphorylated AKT in peripheral blood monocytes from patients. nih.gov This finding was corroborated in studies on multiple myeloma, where tipifarnib also decreased p-AKT levels. wikipedia.org The combination of tipifarnib with an AKT inhibitor, triciribine, demonstrated that tipifarnib could prevent the increase in p-AKT levels in certain breast cancer cell lines. wikipedia.org However, some studies have noted inconsistent effects on p-AKT, suggesting the response can be variable. wikipedia.org
| Signaling Protein | Observed Effect on Phosphorylation | FTase Inhibitor(s) Studied | References |
|---|---|---|---|
| STAT3 | Decreased (p-STAT3 Tyr705) | Tipifarnib (R115777/Zarnestra) | uni.luwikipedia.orgnih.govwikipedia.org |
| ERK | Inconsistent / No Effect / Increased | Tipifarnib (R115777), FTI-277 | uni.luwikipedia.orgwikipedia.orggenecards.org |
| ERK | Decreased | Lonafarnib | wikidata.org |
| AKT | Decreased / Inconsistent | Tipifarnib (R115777/Zarnestra) | wikipedia.orgnih.govwikipedia.orgwikipedia.org |
Beyond measuring the direct modulation of signaling pathways, preclinical research has identified specific gene expression levels that may predict the response to FTase inhibitors.
FTase-beta mRNA (FNTB): Farnesyltransferase is a heterodimeric enzyme composed of alpha and beta subunits. The beta subunit, encoded by the FNTB gene, is the catalytic component. nih.govgenecards.orgwikipedia.org Studies have investigated the mRNA expression level of FNTB (FTase-beta) as a potential predictive biomarker. In a clinical study evaluating the combination of the FTI lonafarnib with docetaxel (B913), patients who derived clinical benefit were found to have significantly lower basal FTase-beta mRNA expression levels in their tumors compared to the rest of the study population. wikipedia.orgsigmaaldrich.com This finding suggests that lower baseline expression of the enzyme's catalytic subunit may render tumors more susceptible to its inhibition. wikipedia.orgsigmaaldrich.com
CXCL12: The chemokine CXCL12 (also known as SDF-1) and its receptor CXCR4 play important roles in cell trafficking, homing, and survival, particularly in hematological malignancies. probes-drugs.org The CXCL12/CXCR4 pathway has emerged as a key target and predictive biomarker for FTase inhibitor activity. probes-drugs.org Preclinical work has shown that the FTI tipifarnib can inhibit the production of CXCL12 by stromal cells. xenbase.org In clinical studies involving patients with acute myeloid leukemia (AML) and myelodysplastic syndromes (MDS), tipifarnib was most effective in patients with high levels of CXCL12 in their bone marrow. probes-drugs.org Furthermore, a high ratio of CXCR4 to its antagonistic receptor CXCR2 was also associated with better clinical activity of tipifarnib. probes-drugs.org In peripheral T-cell lymphoma (PTCL), elevated tumor expression of CXCL12 was associated with significant tumor size reduction in patients treated with tipifarnib, suggesting it may be a promising therapeutic approach for this patient population. xenbase.orgnewdrugapprovals.org
| Predictive Marker | Correlation with FTase Inhibitor Activity | FTase Inhibitor(s) Studied | References |
|---|---|---|---|
| FTase-beta mRNA (FNTB) | Lower basal expression levels correlated with clinical benefit. | Lonafarnib | wikipedia.orgsigmaaldrich.com |
| CXCL12 | High expression levels correlated with clinical activity and tumor reduction. | Tipifarnib | probes-drugs.orgxenbase.orgnewdrugapprovals.org |
Future Research Directions and Unresolved Questions for Ftase Inhibitor Ii
Elucidating the Full Spectrum of Farnesylated Targets and Their Functional Significance
A primary avenue for future research lies in the comprehensive identification of all proteins susceptible to farnesylation, a process catalyzed by the enzyme farnesyltransferase (FTase). While Ras proteins were the initial focus, it is now understood that a multitude of other proteins undergo this modification. The development of proteomic techniques, such as tagging-via-substrate approaches using unnatural farnesyl pyrophosphate analogs, allows for the labeling and subsequent identification of farnesylated proteins within cells. This methodology can reveal the "farnesylated proteome" and how it is altered by FTase inhibitors.
Understanding the full scope of these targets is crucial, as the therapeutic effects of FTase inhibitors may stem from the inhibition of farnesylation of proteins other than Ras. For instance, the centromere proteins CENP-E and CENP-F, as well as RhoB, have been identified as relevant targets, and their inhibition is linked to the antineoplastic effects of these inhibitors. Furthermore, computational structure-based modeling has expanded the known range of FTase substrates, even identifying a new class of targets with an acidic C-terminal residue. Identifying these novel targets could unveil new therapeutic avenues and shed light on the diverse cellular functions regulated by farnesylation.
Development of Next-Generation Inhibitors with Enhanced Specificity or Dual Activity
The initial generations of FTase inhibitors included peptidomimetics based on the CAAX motif of Ras proteins. While potent, these early compounds often had issues with cell permeability and stability. Subsequent development led to non-peptidomimetic and non-thiol inhibitors with improved pharmacological properties.
Future efforts in this area are focused on several key strategies:
Enhanced Specificity: Developing inhibitors that can selectively target FTase without affecting other related enzymes, such as geranylgeranyltransferase I (GGTase-I), could potentially reduce off-target effects and toxicity. Some research has focused on developing inhibitors that are thousands of times more potent against FTase than GGTase-I.
Dual Activity Inhibitors: Conversely, there is interest in developing compounds that can inhibit both FTase and GGTase-I. This approach could be particularly effective against tumors with K-Ras or N-Ras mutations, as these proteins can undergo alternative prenylation by GGTase-I when FTase is inhibited.
Novel Scaffolds: The discovery of new chemical classes of inhibitors, such as pyroglutamic acid derivatives, opens up new possibilities for designing next-generation compounds with improved potency and unique pharmacological profiles.
Allosteric Modulators: Exploring allosteric inhibitors, which bind to a site on the enzyme other than the active site, could lead to drugs with improved selectivity and novel mechanisms of action.
These next-generation inhibitors, such as KO-2806, are currently in early-phase clinical trials and may offer improved safety and efficacy profiles.
Exploring Novel Therapeutic Applications Beyond Established Areas
While initially developed as anti-cancer agents, the understanding of the broad biological roles of farnesylation has opened up new therapeutic possibilities for FTase inhibitors beyond oncology.
Promising areas of investigation include:
Parasitic Diseases: FTase has been identified as a potential drug target in parasites like Plasmodium falciparum (malaria) and Trypanosoma brucei (African sleeping sickness). These parasites appear to be more sensitive to FTase inhibition than human cells, potentially due to the absence of alternative prenylation pathways.
Progeria: Hutchinson-Gilford progeria syndrome is a rare genetic disorder caused by a mutation in the LMNA gene, leading to the production of a farnesylated, toxic form of the lamin A protein called progerin. FTase inhibitors like lonafarnib (B1684561) have shown the ability to reverse nuclear instability in cells from progeria patients and have been investigated in clinical trials for this condition.
Viral Infections: Chronic hepatitis D virus (HDV) infection is another area of interest, as the virus relies on host cell farnesylation for its life cycle.
Neurodegenerative Disorders: Emerging research suggests a role for farnesylation in neurodegenerative diseases like Alzheimer's disease. Some FTase inhibitors are being investigated for their potential to modulate pathways involved in these conditions.
Cardiovascular Diseases: The involvement of farnesylated proteins in cardiovascular signaling pathways suggests that FTase inhibitors could have therapeutic applications in this area as well.
Advanced Computational and Structural Approaches for Design Optimization
The design and optimization of FTase inhibitors have been significantly aided by computational and structural biology techniques. X-ray crystallography has provided detailed three-dimensional structures of FTase, both alone and in complex with substrates and inhibitors. This structural information is invaluable for structure-based drug design.
Key computational approaches include:
Molecular Docking: This technique predicts how a small molecule (the inhibitor) binds to the active site of a protein (FTase), helping to identify promising lead compounds.
Quantitative Structure-Activity Relationship (QSAR): QSAR models correlate the chemical structure of compounds with their biological activity, enabling the prediction of the potency of new inhibitor designs.
Pharmacophore Modeling: This method identifies the essential three-dimensional arrangement of chemical features required for a molecule to bind to the FTase active site, which can then be used to screen large databases of compounds for potential inhibitors.
Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of the FTase-inhibitor complex over time, helping to understand the stability of the binding and the role of individual amino acid residues.
These computational methods, combined with experimental validation, accelerate the drug discovery process by reducing the time and cost associated with synthesizing and testing new compounds. They allow for the systematic modification of known inhibitors to improve their affinity and specificity.
Strategies to Overcome and Circumvent Resistance Mechanisms
The development of resistance is a significant challenge in cancer therapy, and FTase inhibitors are no exception. Several mechanisms of resistance have been identified:
Target Gene Mutations: Mutations in the gene encoding the β-subunit of FTase can alter the drug-binding site, reducing the inhibitor's effectiveness.
Alternative Prenylation: As mentioned previously, K-Ras and N-Ras can be alternatively prenylated by GGTase-I when FTase is blocked, providing an escape mechanism.
Upregulation of Efflux Pumps: Increased expression of drug efflux pumps, such as the ABC transporter ATP11A, can reduce the intracellular concentration of the inhibitor.
Activation of Bypass Signaling Pathways: Cancer cells can develop resistance by activating alternative signaling pathways that bypass the need for farnesylated proteins. For example, reactivation of the MAPK pathway or compensatory PI3K-AKT-mTOR signaling can drive resistance.
Strategies to overcome resistance include:
Combination Therapies: Combining FTase inhibitors with inhibitors of GGTase-I or with drugs that target downstream signaling pathways (e.g., PI3K or mTOR inhibitors) could prevent or overcome resistance.
Next-Generation Inhibitors: Developing inhibitors that are less susceptible to resistance mutations or that can inhibit both FTase and GGTase-I.
Targeting Downstream Effectors: Identifying and targeting the key downstream effectors that are activated in resistant cells.
Identification and Validation of Predictive Biomarkers for Preclinical Model Selection
To improve the clinical success of FTase inhibitors, it is crucial to identify biomarkers that can predict which patients are most likely to respond to treatment. This would allow for the selection of appropriate preclinical models and the stratification of patients in clinical trials.
Potential predictive biomarkers include:
Gene Expression Signatures: Studies have identified specific gene expression patterns associated with sensitivity or resistance to FTase inhibitors in acute myeloid leukemia (AML). For example, a group of co-expressed genes including SECISBP2L, MAN1A2, PRPF31, VASP, and SNAPC1 was associated with a better response.
Protein Expression Levels: The expression level of the FTase enzyme itself may influence sensitivity, with lower basal levels of the FTase-beta subunit mRNA correlating with clinical benefit in some studies. Other studies have looked at the phosphorylation status of signaling proteins like STAT3 and AKT.
Specific Gene Mutations or Variants: In certain cancers, like peripheral T-cell lymphoma, specific gene variants have been shown to predict a complete response to the FTase inhibitor tipifarnib (B1682913).
Pharmacodynamic Biomarkers: The prenylation status of proteins like HDJ-2 can be used as a pharmacodynamic biomarker to confirm that the drug is inhibiting FTase activity within the tumor.
Cell Proliferation Markers: Markers like Ki-67, which indicate the rate of cell proliferation, have been associated with resistance to therapy in some contexts.
The validation of these biomarkers in larger preclinical and clinical studies is essential for their implementation in personalized medicine approaches.
Q & A
Basic Research Questions
Q. What are the primary biochemical assays used to evaluate FTase Inhibitor II activity, and what are their methodological considerations?
- Answer: Researchers commonly employ radiometric assays using [³H]-farnesylpyrophosphate (FPP) to measure FTase activity, where inhibition is quantified via scintillation counting of labeled protein substrates (e.g., RAS) . Fluorescence-based assays using dansyl-GCVLS peptides are also utilized, offering real-time kinetic data but requiring calibration for quenching artifacts . Methodological considerations include substrate purity, enzyme stability (e.g., rat vs. human FTase), and controls for nonspecific binding. Parallel validation with Western blotting for prenylation status (e.g., lamin B1) is recommended to confirm functional inhibition .
Q. How do researchers select appropriate in vitro models for studying this compound's mechanism of action?
- Answer: Cell lines with RAS mutations (e.g., H-Ras-driven cancers) are prioritized to assess target engagement, but models with alternative FTase substrates (e.g., RHO-B, RAC) should also be included to account for off-target effects . Primary cell cultures may better reflect physiological conditions but require optimization for transfection efficiency if genetic manipulations (e.g., CRISPR knockouts) are needed. Co-culture systems can evaluate stromal interactions, though serum components may interfere with inhibitor bioavailability .
Q. What statistical validation methods are recommended for determining IC50 values of FTase inhibitors?
- Answer: Dose-response curves should use ≥3 technical replicates per concentration, with nonlinear regression analysis (e.g., GraphPad Prism) to calculate IC50. Confidence intervals (95%) must be reported, and outlier removal justified via Grubbs' test . For cell-based assays, normalization to vehicle controls and correction for baseline apoptosis (e.g., Annexin V/PI staining) are critical. Bayesian hierarchical models are advised for cross-species comparisons (e.g., rat vs. human FTase) to account for variance in enzyme kinetics .
Advanced Research Questions
Q. How can researchers resolve contradictory data between in vitro enzyme inhibition and cellular efficacy of this compound?
- Answer: Discrepancies often arise due to compensatory geranylgeranylation by GGTase-I, which rescues RAS signaling. To address this, combine this compound with GGTase inhibitors (e.g., GGTI-298) or use siRNA knockdown of GGTase subunits . Proteomic profiling of prenylated proteins (e.g., 2D gel electrophoresis with anti-prenyl antibodies) can identify bypass mechanisms. Additionally, evaluate intracellular drug accumulation via LC-MS to rule out pharmacokinetic limitations .
Q. What structural biology approaches are most effective for elucidating this compound's binding mode?
- Answer: X-ray crystallography of inhibitor-enzyme complexes (e.g., human FTase co-crystallized with FPP analogs) provides atomic-resolution insights into binding pockets and conformational changes . Molecular dynamics simulations (e.g., AMBER or GROMACS) can predict entropy-driven interactions, validated by mutagenesis of key residues (e.g., β-subunit Trp-102). For flexible inhibitors, NMR-based solution structures inform macrocyclic analog design to enhance rigidity and potency .
Q. What experimental strategies address discrepancies in this compound efficacy across different biological models?
- Answer: Cross-species variability (e.g., C. elegans vs. mammalian FTase) necessitates comparative enzymology using purified isoforms to quantify catalytic efficiency (kcat/KM) and inhibitor binding kinetics (Ki) . In vivo models (e.g., xenografts) require pharmacodynamic monitoring of tumor vs. normal tissue prenylation. Transcriptomic profiling (RNA-seq) of resistant models can reveal compensatory pathways (e.g., upregulated GGTase-I), guiding combination therapies .
Methodological Resources
- Data Contradiction Analysis: Use systematic reviews (PRISMA guidelines) to synthesize conflicting evidence, with meta-regression to assess study heterogeneity (e.g., assay type, species) .
- Experimental Design: Follow ARRIVE 2.0 guidelines for preclinical studies, including randomization, blinding, and power analysis for sample size determination .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
